molecular formula C21H28O5 B14428891 {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid CAS No. 83808-03-1

{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid

Cat. No.: B14428891
CAS No.: 83808-03-1
M. Wt: 360.4 g/mol
InChI Key: KYEKTOOAXOBUGS-JFVSULSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid is a complex organic compound with a unique structure It belongs to the class of androstane derivatives and is characterized by the presence of a dioxoandrostene core linked to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid typically involves multi-step organic reactions. The starting material is often a suitable androstane derivative, which undergoes a series of functional group transformations to introduce the dioxo and acetic acid functionalities. Common synthetic routes include oxidation reactions to introduce the dioxo groups and esterification reactions to attach the acetic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key steps in the industrial process include the purification of intermediates, control of reaction parameters, and implementation of quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for steroid-based drugs and as a probe for studying hormone-related pathways.

    Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid involves its interaction with specific molecular targets. The dioxoandrostene core can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect depends on the specific pathways and targets involved, which can vary based on the compound’s application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other androstane derivatives with varying functional groups, such as:

    Androstenedione: A precursor to testosterone and estrogen.

    Dihydrotestosterone: A potent androgen involved in male development.

    Testosterone: A primary male sex hormone with various physiological roles.

Uniqueness

{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

83808-03-1

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methoxy]acetic acid

InChI

InChI=1S/C21H28O5/c1-20-8-7-17-15(16(20)4-5-18(20)23)3-2-13-10-14(22)6-9-21(13,17)12-26-11-19(24)25/h10,15-17H,2-9,11-12H2,1H3,(H,24,25)/t15?,16?,17?,20-,21+/m0/s1

InChI Key

KYEKTOOAXOBUGS-JFVSULSBSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34COCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34COCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.